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molecular formula C11H13BrO2 B125307 Tert-butyl 4-bromobenzoate CAS No. 59247-47-1

Tert-butyl 4-bromobenzoate

Cat. No. B125307
M. Wt: 257.12 g/mol
InChI Key: BFJJYXUCGYOXDM-UHFFFAOYSA-N
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Patent
US07592477B2

Procedure details

A mixture of 4-bromobenzoic acid (100 g, 0.5 mol), trifluoromethane sulphonic acid (2.6 mL, 0.03 mol) and isobutylene (1.5 L) in dichloromethane (1.5 L) was stirred at RT in a closed autoclave for 5 days. The organic layer was washed with an aqueous solution of NaHCO3 (10%), water, brine, dried and concentrated to give tert-butyl-4-bromobenzoate (90 g, 71%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.FC(F)(F)S(O)(=O)=O.[CH3:19][C:20](=[CH2:22])[CH3:21]>ClCCl>[C:20]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][CH:4]=1)([CH3:22])([CH3:21])[CH3:19]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
2.6 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
1.5 L
Type
reactant
Smiles
CC(C)=C
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT in a closed autoclave for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with an aqueous solution of NaHCO3 (10%), water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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